The compound can be classified as a tetrahydroquinoline derivative. Tetrahydroquinolines are synthesized through various chemical reactions involving substituted anilines and carbonyl compounds. They have been identified in numerous natural products and synthetic pharmaceuticals, making them significant in medicinal chemistry. The specific structure of methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate suggests potential bioactivity, particularly in inhibiting certain biological pathways.
The synthesis of methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate typically involves multi-step reactions that can include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice (e.g., anhydrous solvents), and the stoichiometry of reactants to optimize yield and selectivity.
The molecular structure of methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate can be described as follows:
The molecular formula is , with a molecular weight of approximately 219.24 g/mol. The compound's structure can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) for confirmation .
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate can participate in various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is not fully characterized but is hypothesized based on related compounds:
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate exhibits several notable physical and chemical properties:
Properties such as log P (partition coefficient), topological polar surface area (TPSA), and molecular weight indicate its potential drug-like characteristics. For example:
Property | Value |
---|---|
Molecular Weight | ~219.24 g/mol |
Log P | Typically >0 |
TPSA | <140 Ų |
These properties suggest that the compound may adhere to Lipinski's rule of five for drug-likeness .
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate has potential applications in various fields:
The 2-oxo-1,2,3,4-tetrahydroquinoline system features a partially saturated bicyclic structure comprising a benzene ring fused to a 4-oxopyridine moiety, creating a planar, conjugated region (rings A-B) connected to a non-planar, conformationally flexible region (rings C-D). This hybrid architecture enables multifaceted biological interactions, as confirmed by X-ray crystallographic studies of related derivatives. The carbonyl group at position 2 adopts a trans configuration relative to the proton at position 3, forming a rigid lactam that participates in strong hydrogen-bonding interactions with biological targets. Density functional theory calculations at the B3LYP/6-311G(d,p) level reveal that the carbonyl oxygen and nitrogen of the lactam group exhibit significant electrostatic potential, facilitating interactions with enzyme active sites through dipole-dipole contacts and hydrogen bonding [1].
Conformational Flexibility and Ring Dynamics: Nuclear magnetic resonance analyses demonstrate restricted rotation about the C3-C4 bond due to partial double-bond character from enol-keto tautomerism. This restriction creates distinct conformational isomers that influence biological recognition. The saturated six-membered ring exists predominantly in a half-chair conformation, allowing the C3 proton to occupy either an axial or equatorial position depending on substituent bulk. This conformational adaptability enables optimal binding pocket accommodation in diverse biological targets, from microbial enzymes to human receptors [1] [6].
Electronic Distribution and Aromaticity: Spectroscopic characterization reveals significant π-electron delocalization across the fused ring system. The C2 carbonyl group withdraws electron density from the benzene ring, creating an electron-deficient region that facilitates π-stacking interactions with aromatic residues in enzyme active sites. Hirshfeld surface analyses further demonstrate that intermolecular interactions are dominated by H...O (35.8%) and H...C (17.6%) contacts in crystalline states, highlighting the scaffold's propensity for both hydrogen bonding and van der Waals interactions [1].
Structural Comparisons to Bioactive Analogues: The 2-oxotetrahydroquinoline core appears in numerous natural products and synthetic pharmaceuticals with validated clinical efficacy. For example, virantmycin incorporates this scaffold for antiviral activity, while torcetrapib utilizes it as a cholesteryl ester transfer protein inhibitor. The scaffold's bioisosteric relationship with indoline and tetrahydroisoquinoline systems further expands its utility in molecular design, enabling scaffold hopping while preserving target engagement [1] [6].
Table 1: Structural Parameters of 2-Oxo-1,2,3,4-Tetrahydroquinoline Derivatives from X-ray Crystallography
Bond/Parameter | Compound 10 [1] | Compound 11 [1] | Compound 15 [1] |
---|---|---|---|
C2=O Bond Length (Å) | 1.224 | 1.228 | 1.221 |
N1-C2 Bond Length (Å) | 1.374 | 1.369 | 1.381 |
C3-C4 Bond Length (Å) | 1.518 | 1.522 | 1.510 |
C2-N1-C8a Bond Angle (°) | 116.7 | 117.2 | 116.1 |
Torsion Angle N1-C2-C3-C4 (°) | -178.3 | 179.6 | -177.9 |
Table 2: Biological Activities Associated with 2-Oxo-1,2,3,4-Tetrahydroquinoline Derivatives
Derivative Structure | Reported Bioactivity | Molecular Targets |
---|---|---|
3-Substituted analogs [1] | Antibacterial (MIC: 2–8 µg/mL) | DNA gyrase, Topoisomerase IV |
4-Carboxamide derivatives [3] | Kinase inhibition (IC₅₀: 0.05–1.2 µM) | PDGF-RTK, EGFR |
Angular tricyclic systems [6] | Anticancer (GI₅₀: 1.8 µM) | Tubulin polymerization |
6-Carboxylic acid analogs [9] | Hepatoprotective (44–55% inhibition) | dl-Galactosamine-induced cell damage |
The methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate structure (molecular formula: C₁₂H₁₃NO₃; molecular weight: 219.24 g/mol) incorporates a metabolically versatile ester group at the C3 position that profoundly influences its physicochemical and biological properties. This substituent extends from the saturated ring at C3 via a methylene spacer, creating a three-atom tether that positions the ester carbonyl for specific interactions with target proteins. Nuclear magnetic resonance studies confirm diastereotopic splitting of the C3 proton when the methylene group is present, indicating restricted rotation and conformational bias that enhances stereoselective binding [5] [7] [10].
Hydrogen-Bonding Capacity and Electronic Effects: The carbonyl oxygen of the acetate ester serves as a hydrogen-bond acceptor, with molecular electrostatic potential calculations indicating a partial charge of -0.42 e. This enables interactions with serine hydroxyl groups in hydrolytic enzymes or backbone amides in receptor binding sites. The ester's electron-withdrawing nature further polarizes the adjacent methylene group, creating a weak hydrogen-bond donor (calculated charge: +0.18 e) that can participate in non-canonical interactions. Molecular docking studies against kinase targets demonstrate that the acetate carbonyl forms 2.8–3.2 Å hydrogen bonds with key lysine residues, while the ester oxygen interacts with backbone amides at distances of 3.0–3.3 Å [1] [5].
Solubility and Permeability Optimization: The methyl ester group significantly enhances membrane permeability compared to carboxylic acid analogs. Calculated logP values for methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate (experimental: 1.42 ± 0.08) are approximately 1.5 units higher than its acid counterpart, facilitating cellular uptake while maintaining sufficient aqueous solubility (>5 mg/mL in buffered solutions) for biological testing. This balance is critical for compounds targeting intracellular enzymes or requiring blood-brain barrier penetration [5] [9] [10].
Synthetic Versatility and Prodrug Applications: The methyl ester serves as a synthetic handle for further derivatization via hydrolysis, aminolysis, or reduction. Under basic conditions, it undergoes saponification to 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid (CAS: 61164-71-4), a versatile intermediate for amide coupling. Alternatively, reaction with hydrazine yields hydrazide derivatives that can be converted to heterocyclic systems. As a prodrug motif, the methyl ester undergoes enzymatic hydrolysis in vivo by carboxylesterases, enabling controlled release of the active carboxylic acid in target tissues. This property is exploited in neurotransmitter-targeted compounds where brain penetration is required before activation [5] [7] [9].
Table 3: Comparative Analysis of C3-Substituted 2-Oxotetrahydroquinoline Derivatives
C3 Substituent | Water Solubility (mg/mL) | logP (Calculated) | Plasma Protein Binding (%) | Synthetic Yield Range (%) |
---|---|---|---|---|
Methyl acetate [5] [7] | >5.0 (pH 7.4) | 1.42 | 68–72 | 75–92 (alkylation) |
Acetic acid [5] [10] | 2.8 (pH 7.4) | -0.17 | 85–90 | 82–88 (hydrolysis) |
Carboxamide [3] | 0.5–1.2 | 0.98 | 45–55 | 65–78 (coupling) |
Hydroxymethyl [1] | 8.3 | 0.68 | 25–30 | 55–60 (reduction) |
Synthetic Strategies and Structure-Activity Relationships: The methyl acetate substituent is typically introduced through N-alkylation of 2-oxotetrahydroquinoline precursors using methyl bromoacetate under phase-transfer conditions (yields: 75–92%). Molecular modeling reveals that elongation of the C3 side chain beyond two atoms diminishes antibacterial activity by 8–12-fold, while branching at the α-carbon reduces kinase inhibition by 15–30-fold due to steric clashes in the ATP-binding pocket. These observations confirm that the unbranched methyl acetate group represents an optimal compromise between conformational flexibility, steric tolerance, and electronic properties for diverse target interactions [1] [3] [7].
Metabolic Stability and Biotransformation Pathways: In vitro metabolism studies using liver microsomes indicate that the methyl ester undergoes CYP450-mediated demethylation at rates <15% of intrinsic clearance, significantly slower than analogous ethyl esters. This resistance to oxidative metabolism positions methyl esters as superior to ethyl counterparts for compounds requiring prolonged systemic exposure. The primary metabolic pathway involves ester hydrolysis to the carboxylic acid, followed by phase II conjugation via glucuronidation at the newly formed carboxylate group [5] [10].